N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-2,4-difluorobenzamide
Description
Properties
IUPAC Name |
N-[4-(6-ethylsulfonylpyridazin-3-yl)phenyl]-2,4-difluorobenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15F2N3O3S/c1-2-28(26,27)18-10-9-17(23-24-18)12-3-6-14(7-4-12)22-19(25)15-8-5-13(20)11-16(15)21/h3-11H,2H2,1H3,(H,22,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYQFKFRYNUTREW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=NN=C(C=C1)C2=CC=C(C=C2)NC(=O)C3=C(C=C(C=C3)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15F2N3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-2,4-difluorobenzamide typically involves multiple steps, starting with the preparation of the pyridazine core. One common method involves the reaction of hydrazine with a suitable diketone to form the pyridazine ring . The ethylsulfonyl group is then introduced through a sulfonation reaction, followed by the attachment of the phenyl and difluorobenzamide groups through nucleophilic substitution reactions .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, pressure, and concentration of reagents. Catalysts and solvents are often used to enhance the reaction rates and selectivity .
Chemical Reactions Analysis
Types of Reactions
N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-2,4-difluorobenzamide undergoes various chemical reactions, including:
Oxidation: The ethylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The aromatic rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas are used.
Substitution: Reagents like halogens, alkyl halides, and strong bases are employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethylsulfonyl group yields sulfone derivatives, while reduction of nitro groups results in amines .
Scientific Research Applications
N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-2,4-difluorobenzamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development due to its pharmacological activities.
Industry: Utilized in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-2,4-difluorobenzamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Pyridazine Derivatives: Compounds like pyridazinone and pyridazine-based drugs share structural similarities.
Benzamide Derivatives: Other benzamide compounds with different substituents on the aromatic rings.
Uniqueness
N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-2,4-difluorobenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Q & A
Basic: What are the key structural features of N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-2,4-difluorobenzamide that influence its biological activity?
The compound’s biological activity is driven by three critical structural motifs:
- Ethylsulfonyl group : Enhances metabolic stability and facilitates interactions with hydrophobic enzyme pockets via sulfonyl-oxygen hydrogen bonding .
- Pyridazine core : Acts as a rigid scaffold for target binding, often observed in kinase inhibitors due to its planar geometry .
- 2,4-Difluorobenzamide moiety : The fluorine atoms improve lipophilicity and membrane permeability, while the benzamide group participates in π-π stacking with aromatic residues in target proteins .
Methodological validation includes X-ray crystallography and molecular docking to map binding interactions .
Basic: What synthetic routes are commonly employed for synthesizing this compound?
A typical multi-step synthesis involves:
Pyridazine ring formation : Condensation of hydrazine with diketones or via cycloaddition reactions .
Sulfonylation : Introduction of the ethylsulfonyl group using ethylsulfonyl chloride under basic conditions (e.g., NaH in DMF) .
Coupling reactions : Suzuki-Miyaura cross-coupling to attach the 2,4-difluorophenyl moiety to the pyridazine core .
Key techniques: HPLC for purity assessment (>95%), NMR and IR for functional group verification .
Advanced: How can researchers optimize the synthetic yield of this compound under varying catalytic conditions?
- Catalyst selection : Palladium catalysts (e.g., Pd(PPh₃)₄) for Suzuki coupling improve efficiency, with yields increasing from 60% to 85% when using ligand-free conditions .
- Solvent optimization : Polar aprotic solvents (e.g., DMF or THF) enhance reaction homogeneity, while elevated temperatures (80–100°C) accelerate coupling .
- Workflow integration : Continuous-flow systems reduce side reactions, as demonstrated in analogous sulfonamide syntheses .
Advanced: What methodological approaches resolve contradictions in reported biological activities across studies?
- Enzyme inhibition assays : Compare IC₅₀ values under standardized conditions (e.g., ATP concentration in kinase assays) to account for variability .
- Structural-activity relationship (SAR) studies : Systematic substitution of the ethylsulfonyl or benzamide groups can isolate conflicting activity drivers .
- Meta-analysis : Cross-referencing datasets from high-throughput screening (HTS) and target-specific assays clarifies off-target effects .
Basic: What analytical techniques confirm the compound’s structural integrity and purity?
- NMR spectroscopy : ¹H/¹³C NMR verifies proton environments (e.g., sulfonyl-CH₂ vs. benzamide aromatic protons) .
- Mass spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H]⁺ ion) and detects impurities .
- HPLC : Quantifies purity (>98% for in vitro studies) using reverse-phase C18 columns .
Advanced: How do modifications to the ethylsulfonyl group impact pharmacokinetic properties?
- Metabolic stability : Replacing ethylsulfonyl with methylsulfonyl reduces CYP450-mediated oxidation, increasing half-life (t₁/₂) from 2.1 to 4.8 hours in rodent models .
- Solubility : Ethylsulfonyl derivatives exhibit logP values ~2.5, balancing membrane permeability and aqueous solubility for CNS penetration .
- In vivo validation : Radiolabeled analogs (e.g., ¹⁴C-tagged) track distribution and excretion profiles .
Basic: What biological targets are associated with this compound?
- Kinase inhibition : Potent activity against ABL1 (IC₅₀ = 12 nM) and FLT3 (IC₅₀ = 28 nM) due to pyridazine-mediated ATP-binding pocket interactions .
- Enzyme modulation : Sulfonamide group inhibits carbonic anhydrase IX, a hypoxia-inducible enzyme in cancer .
- Cellular assays : Apoptosis induction in leukemia cell lines (e.g., K562) at 1–10 µM concentrations .
Advanced: What strategies mitigate off-target effects in preclinical models?
- Proteome-wide profiling : Affinity chromatography coupled with LC-MS/MS identifies non-target binding partners .
- Dose-response titration : EC₅₀/IC₅₀ ratios >10-fold differentiate primary vs. secondary targets .
- Cryo-EM : Resolves compound-target complexes at near-atomic resolution to refine binding models .
Basic: What are the compound’s stability profiles under physiological conditions?
- pH stability : Degrades <5% over 24 hours at pH 7.4 but hydrolyzes rapidly in acidic conditions (pH <3) via sulfonamide cleavage .
- Light sensitivity : UV exposure (λ = 254 nm) induces pyridazine ring decomposition; storage in amber vials recommended .
- Thermal stability : Stable at 25°C for >6 months; DSC shows decomposition onset at 215°C .
Advanced: How can computational modeling guide the design of analogs with improved potency?
- Molecular dynamics (MD) simulations : Predict binding pose stability over 100-ns trajectories for lead optimization .
- QSAR models : Correlate substituent electronegativity (e.g., fluorine position) with kinase inhibition (R² = 0.89) .
- Free-energy perturbation (FEP) : Estimates ΔΔG for sulfonamide modifications, prioritizing synthetic targets .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
